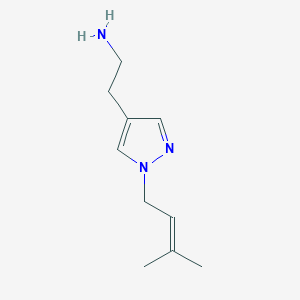
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with three phenyl groups and an acetoxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a condensation reaction involving a suitable pyridine derivative and a phenyl-substituted reagent under acidic conditions.
Introduction of the Acetoxyethyl Group: The acetoxyethyl side chain is introduced via an alkylation reaction. This involves reacting the pyridinium core with an acetoxyethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxyethyl group, where nucleophiles such as amines or thiols replace the acetoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds with various functional groups.
科学的研究の応用
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
(2-Acetoxyethyl)trimethylammonium: Similar in structure but with a trimethylammonium group instead of the pyridinium core.
Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium is unique due to its specific combination of a pyridinium core with three phenyl groups and an acetoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C27H24NO2+ |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C27H24NO2/c1-21(29)30-18-17-28-26(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-27(28)24-15-9-4-10-16-24/h2-16,19-20H,17-18H2,1H3/q+1 |
InChIキー |
HLUAZEGAGONKFG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



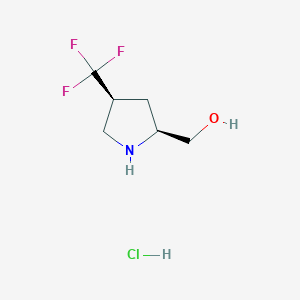
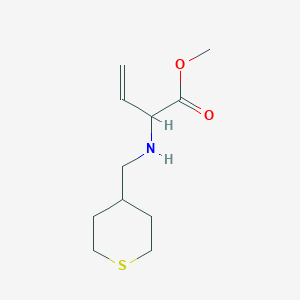
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)
![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
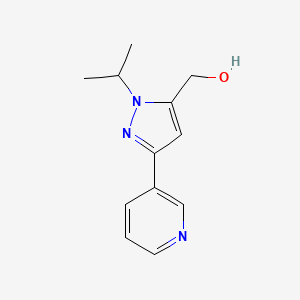
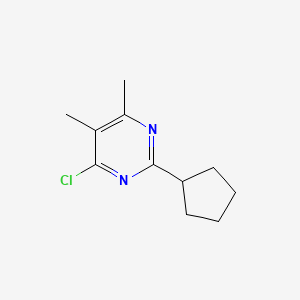

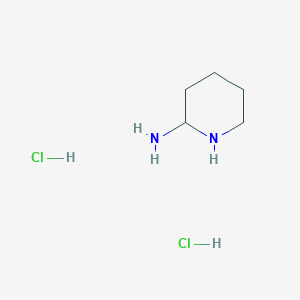
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)

![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
